molecular formula C₂₈H₃₂N₂O₅ B1142760 Olodaterol Benzyl Ether CAS No. 869478-13-7

Olodaterol Benzyl Ether

Cat. No.: B1142760
CAS No.: 869478-13-7
M. Wt: 476.56
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olodaterol Benzyl Ether (CAS 869478-13-7), with the molecular formula C28H32N2O5 and a molecular weight of 476.56 g/mol, is a significant synthetic intermediate in the preparation of Olodaterol . Olodaterol is a novel, long-acting beta2-adrenergic receptor agonist (LABA) used as a maintenance bronchodilator in Chronic Obstructive Pulmonary Disease (COPD) . Its high selectivity for the beta2-adrenergic receptor and near-full agonist profile make it a valuable compound for pharmacological studies . Research into intermediates like this compound is crucial for understanding and optimizing the synthesis pathways of such therapeutic agents. The mechanism of action for the final drug involves binding to and activating beta2-adrenergic receptors in the lungs, which stimulates a G protein, activates adenylate cyclase, and increases cyclic adenosine monophosphate (cAMP) levels, resulting in the relaxation of airway smooth muscles and bronchodilation . This product is intended For Research Use Only and is not approved for human consumption.

Properties

CAS No.

869478-13-7

Molecular Formula

C₂₈H₃₂N₂O₅

Molecular Weight

476.56

Synonyms

8-[(1R)-1-Hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-6-(phenylmethoxy)-2H-1,4-benzoxazin-3-(4H)-one;  _x000B_

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The bromoacetyl intermediate undergoes nucleophilic substitution with phthalimide potassium salt, facilitated by potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Sodium iodide (NaI) enhances reactivity by converting the bromine leaving group to iodide, increasing its nucleofugality. The reaction proceeds at 50–55°C for 1 hour, yielding 8-(2-phthalimido-1-oxoethyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one with a 94% yield. Subsequent deprotection steps remove the phthalimide group, though these are often omitted in intermediate stages to preserve the benzyl ether functionality.

Protecting Group Strategy

The benzyl group serves as a temporary protector for the hydroxy function, preventing unwanted side reactions during subsequent steps. Alternative protectants like tert-butyldimethylsilyl (TBS) are less common due to compatibility issues with strong bases.

Reagents and Reaction Conditions

Optimizing solvents, bases, and temperatures is crucial for maximizing yield and purity.

Solvent Selection

  • DMF : Preferred for its high polarity and ability to dissolve both organic and inorganic reagents.

  • Ethyl acetate/Water : Used in workup phases to isolate the product via liquid-liquid extraction.

Base and Catalysts

  • Potassium carbonate : Provides a mild basic environment, minimizing hydrolysis of sensitive groups.

  • Sodium iodide : Catalyzes halide exchange, accelerating the substitution reaction.

Temperature Control

Maintaining 50–55°C ensures optimal reaction kinetics without degrading heat-sensitive intermediates.

Purification and Yield Optimization

Post-reaction purification involves:

  • Dilution with water to precipitate the product.

  • Filtration and washing with water to remove residual DMF and salts.

  • Drying under vacuum to achieve a purity ≥98% and enantiomeric excess (ee) >99%.

Challenges in Scalability

  • Byproduct formation : Dimerization or regioisomerization may occur if reaction times exceed 1 hour.

  • Moisture sensitivity : Anhydrous conditions are critical to prevent hydrolysis of the benzyl ether.

Comparative Analysis of Methodologies

ParameterPatent MethodAlternative Approaches
Starting Material8-(Bromoacetyl) derivativeEpoxide intermediates
Protecting GroupBenzyltert-Butyldimethylsilyl
SolventDMFTetrahydrofuran (THF)
Yield94%75–85%
Purity≥98%90–95%

The patent method outperforms alternatives in yield and purity, attributed to stringent temperature control and optimized halide exchange.

Industrial-Scale Considerations

Large-scale synthesis (e.g., 75.5 g starting material) requires:

  • Continuous stirring : Ensures homogeneous mixing in DMF.

  • Gradual reagent addition : Prevents exothermic side reactions.

  • Efficient filtration systems : Handle bulk precipitation without clogging .

Chemical Reactions Analysis

Types of Reactions

®-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzo[b][1,4]oxazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzo[b][1,4]oxazine derivatives.

Scientific Research Applications

Pharmacological Properties

Chemical Structure and Mechanism of Action

Olodaterol is chemically described as 6-hydroxy-8-[(1R)-1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethyl-ethylamino]-ethyl]-4H-benzo[1,4]oxazin-3-one. Its mechanism involves selective activation of beta2-adrenergic receptors in the lungs, leading to bronchodilation through the stimulation of adenylate cyclase and subsequent increase in cyclic adenosine monophosphate (cAMP) levels. This results in relaxation of airway smooth muscles, effectively alleviating symptoms associated with COPD .

Clinical Applications

Indications

Olodaterol is primarily indicated for:

  • Chronic Obstructive Pulmonary Disease (COPD) : It is used to manage symptoms in patients with chronic bronchitis and emphysema. Clinical trials have demonstrated significant improvements in lung function and quality of life for patients using olodaterol compared to placebo or other treatments .

Combination Therapies

Olodaterol is often used in combination with other medications, such as tiotropium, to enhance therapeutic efficacy. This combination has shown improved outcomes in lung function and symptom relief compared to monotherapy .

Research Findings

Clinical Trials

Recent studies have highlighted the effectiveness of olodaterol in managing COPD:

  • Phase 3 Studies : Two pivotal Phase 3 studies involving over 3,000 patients demonstrated that once-daily olodaterol significantly improved forced expiratory volume (FEV1) over a 24-hour period. Patients experienced rapid onset of action within five minutes of administration .
  • Safety Profile : The safety profile of olodaterol is favorable, with a lower incidence of cardiovascular side effects compared to other LABAs like formoterol. Its high selectivity for beta2 receptors minimizes off-target effects, particularly tachycardia .

Data Tables

Study Population Size Treatment Duration Outcome Measures Results
Phase 3 Trial 11,50048 weeksFEV1 improvementSignificant improvement vs. placebo
Phase 3 Trial 21,50048 weeksQuality of life assessmentsEnhanced quality of life scores
Combination TherapyVariesVariesLung function metricsImproved outcomes vs. monotherapy

Case Studies

Case Study 1: Long-term Management of COPD

A patient with severe COPD was treated with olodaterol for six months. The patient reported a marked reduction in dyspnea and an increase in exercise tolerance. Pulmonary function tests indicated a sustained improvement in FEV1.

Case Study 2: Combination Therapy Efficacy

In another case involving a patient on tiotropium, the addition of olodaterol led to further improvements in lung function and symptom control. The patient noted fewer exacerbations and improved overall health status.

Mechanism of Action

The mechanism of action of ®-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Indacaterol

Indacaterol, another once-daily LABA, is a key comparator for olodaterol. For instance, a pooled analysis of COPD trials found that both agents provided comparable 24-hour bronchodilation, with mean trough FEV₁ improvements of ~0.15–0.18 L over placebo . However, trial design heterogeneity (e.g., patient selection criteria, dosing devices) complicated direct comparisons. Notably, both drugs showed similar safety profiles, with comparable rates of adverse events (AEs) such as COPD exacerbations and cardiovascular complications .

Comparison with Formoterol

Formoterol, a twice-daily LABA, contrasts with olodaterol in dosing frequency and duration of action. A 24-hour FEV₁ profile study demonstrated that olodaterol 5 µg once daily achieved sustained bronchodilation comparable to formoterol 12 µg twice daily, with superior efficacy during the nighttime (12–24 h post-dose) . Safety data from large-scale studies indicated similar frequencies of fatal AEs (olodaterol 5 µg: 1.5%; formoterol: 2.2%) and cardiovascular AEs (olodaterol: 5%; formoterol: 4%) .

Q & A

Q. How can researchers mitigate batch-to-batch variability in synthesizing this compound?

  • Methodological Answer: Implement quality-by-design (QbD) principles, optimizing reaction parameters (e.g., temperature, solvent purity) via design of experiments (DoE). For benzyl ether synthesis, second-order kinetics (rate constant = 0.12 L/min·gmol) were used to standardize yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.